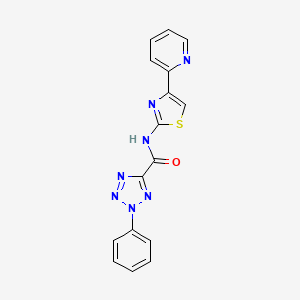

1-(3-Chlorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

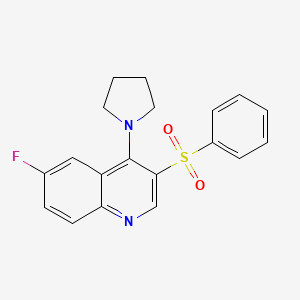

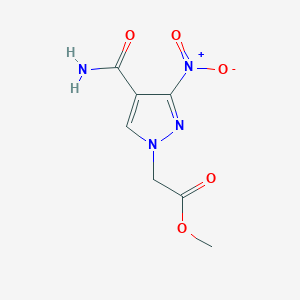

1-(3-Chlorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and is essential for the survival and proliferation of malignant B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various B-cell malignancies.

Applications De Recherche Scientifique

Pest Control Applications

Research conducted by Mulder and Gijswijt (1973) on new insecticides, including compounds structurally related to 1-(3-Chlorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, highlights their unique mode of action, which interferes with cuticle deposition in insects. These compounds demonstrate significant insecticidal activity by inducing a failure to moult or pupate, leading to death, while being expectedly safe towards mammals. This indicates potential for pest control applications without significant harm to non-target species (Mulder & Gijswijt, 1973).

Corrosion Inhibition

Jeeva et al. (2015) synthesized Mannich bases, including morpholine derivatives, and tested them as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their findings reveal that these compounds, by virtue of their structure, offer effective protection against corrosion, demonstrating a relationship between molecular structure and inhibition efficiency. This research suggests applications in the protection of industrial materials from acidic corrosion (Jeeva et al., 2015).

Synthesis of Novel Compounds

Gao et al. (2017) explored the synthesis of spiroheterocycles compounds through reactions involving isatins, urea, and morpholinobutane diones. Their process introduces useful groups like pyridyl and morpholinyl into product structures, highlighting the versatility of morpholine and urea derivatives in synthesizing compounds with potential applications in pharmaceuticals and organic materials (Gao et al., 2017).

Environmental Persistence and Analysis

Halden and Paull (2004) developed a method for the detection of triclocarban, a compound structurally similar to this compound, in aquatic environments. Their work addresses the environmental occurrence of polychlorinated phenyl urea compounds, suggesting the necessity for monitoring and understanding the environmental impact of such chemicals (Halden & Paull, 2004).

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2/c16-13-4-3-5-14(12-13)18-15(20)17-6-1-2-7-19-8-10-21-11-9-19/h3-5,12H,6-11H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAVOZDSMWUHEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2425500.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2425503.png)

![2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2425504.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide](/img/structure/B2425506.png)

![Ethyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2425507.png)

![(2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2425512.png)